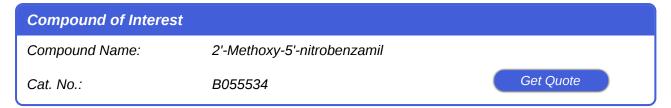


Comparative Guide to Amiloride Derivatives: A Focus on Potency and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various amiloride derivatives, focusing on their performance as inhibitors of key ion transport proteins. While this review aims to be comprehensive, it is important to note that verifiable, peer-reviewed biological data for a compound specifically named "2'-Methoxy-5'-nitrobenzamil" is not available in the public domain. Searches for this compound and its associated CAS number (122341-76-4) did not yield any published experimental studies detailing its synthesis, characterization, or biological activity.

Based on standard chemical nomenclature for the amiloride family, a hypothetical structure for "2'-Methoxy-5'-nitrobenzamil" would feature a benzamil core with a methoxy group at the 2' position and a nitro group at the 5' position of the benzyl ring.

Below is a comparison of well-characterized amiloride derivatives, supported by experimental data from published literature.

Quantitative Comparison of Amiloride Derivatives

The inhibitory potency of amiloride and its derivatives varies significantly across different ion channels and transporters. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several common amiloride analogs against key targets.



Table 1: Inhibitory Potency (IC50) of Amiloride Derivatives on Na+/H+ Exchanger (NHE), Na+/Ca2+ Exchanger (NCX), and Na+/K+-ATPase

Compound	NHE (μM)	NCX (μM)	Na+/K+-ATPase (μM)
Amiloride	130[1]	>1000[1]	2200 - 3000[2]
5-(N-Ethyl-N- isopropyl)amiloride (EIPA)	16[1]	83[1]	120 - 170[2]
5-(N,N- Dimethyl)amiloride (DMA)	-	-	520[2]
3',4'-Dichlorobenzamil (DCB)	73[1]	19[1]	72[1]
2',4'-Dimethylbenzamil (DMB)	63[1]	10[1]	>300[1]
5-(N-Methyl-N- isobutyl)amiloride (MIBA)	14[1]	84[1]	>300[1]

Table 2: Inhibitory Potency (IC50) of Amiloride Derivatives on Epithelial Na+ Channel (ENaC) and KATP Channels

Compound	ENaC (μM)	KATP Channels (μM)
Amiloride	0.1 - 0.5[3]	102[4]
Benzamil	0.03 (Submicromolar)[3]	-
5-(N-Ethyl-N- isopropyl)amiloride (EIPA)	-	2.14[4]
2',4'-Dichlorobenzamil (DCB)	-	1.80[4]



Experimental Protocols

The following are representative methodologies for key experiments cited in the comparison of amiloride derivatives.

Measurement of Na+/H+ Exchanger Activity

Cell Culture and Preparation:

- Canine cardiac sarcolemmal vesicles are prepared and purified.
- The vesicles are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.

Assay Procedure:

- The dye-loaded vesicles are suspended in a buffer with a specific intravesicular pH.
- An outwardly directed H+ gradient is established by placing the vesicles in a buffer with a higher external pH.
- The initial rate of Na+-induced intracellular pH recovery is measured fluorometrically.
- The assay is repeated in the presence of varying concentrations of the amiloride derivatives to determine the IC50 values.

Electrophysiological Recording of Ion Channel Activity

Cell Preparation:

- Mouse cardiac myocytes are isolated for studying native KATP channels.
- For recombinant channels, Xenopus laevis oocytes are injected with cRNA encoding the channel subunits (e.g., Kir6.2 and SUR1).

Patch-Clamp Technique:

Inside-out patches are excised from the myocytes or oocytes.



- The patch is perfused with a solution containing ATP to keep the KATP channels in a closed state.
- The channels are then activated by perfusing with an ATP-free solution.
- The inhibitory effects of amiloride derivatives are studied by adding them to the ATP-free solution at various concentrations.
- Channel activity is recorded, and the concentration-response curves are generated to calculate IC50 values.

Signaling Pathways and Experimental Workflows Epithelial Sodium Transport Pathway

This diagram illustrates the role of the Epithelial Na+ Channel (ENaC) in the apical membrane of epithelial cells and its inhibition by amiloride. The activity of ENaC is crucial for sodium reabsorption and is coupled to potassium secretion.

Caption: Amiloride blocks ENaC, inhibiting Na+ influx.

General Workflow for Ion Channel Inhibitor Screening

This diagram outlines a typical experimental workflow for identifying and characterizing novel ion channel inhibitors.

Caption: Workflow for ion channel inhibitor discovery.

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